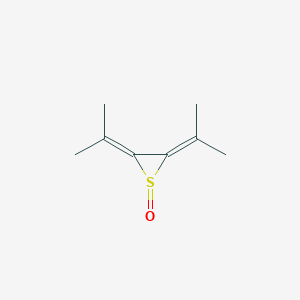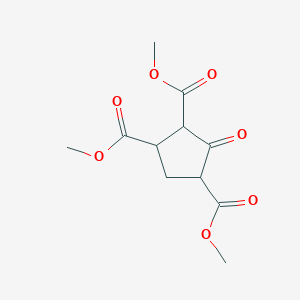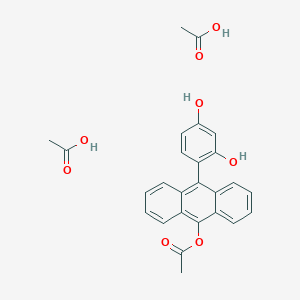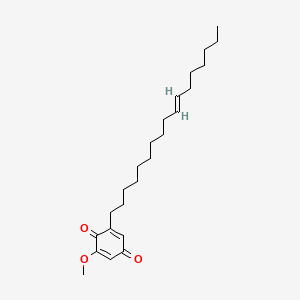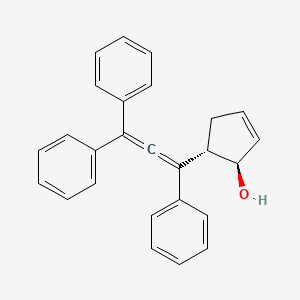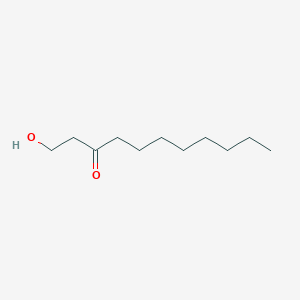
1-Hydroxyundecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyundecan-3-one is an organic compound with the molecular formula C11H22O2. It is a ketone with a hydroxyl group attached to the third carbon of an undecane chain. This compound is known for its role in quorum sensing in certain bacterial species, particularly Vibrio parahaemolyticus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyundecan-3-one can be synthesized through various methods. One common approach involves the oxidation of 1-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydrolysis of this compound esters under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through high-performance liquid chromatography (HPLC) methods. The compound can be isolated and purified from the culture supernatant of genetically modified Escherichia coli expressing the cqsA gene from Vibrio parahaemolyticus .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-undecanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 1-undecanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: 1-Undecanone.
Reduction: 1-Undecanol.
Substitution: Various substituted undecanes depending on the nucleophile used.
Scientific Research Applications
1-Hydroxyundecan-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
1-Hydroxyundecan-3-one exerts its effects primarily through quorum sensing. In Vibrio parahaemolyticus, it is produced by the cqsA gene and acts as a signaling molecule. It binds to the CqsS receptor, initiating a cascade of gene expression changes that regulate colony morphology and other behaviors .
Comparison with Similar Compounds
- 1-Hydroxyundecan-2-one
- 1-Hydroxydodecan-2-one
- 1-Hydroxytetradecan-3-one
Comparison: 1-Hydroxyundecan-3-one is unique due to its specific role in quorum sensing in Vibrio parahaemolyticus. While similar compounds like 1-Hydroxyundecan-2-one and 1-Hydroxydodecan-2-one also have hydroxyl groups and ketone functionalities, their biological roles and applications can differ significantly. For instance, 1-Hydroxytetradecan-3-one is known for its presence in certain plant species and its use in traditional medicine .
Properties
CAS No. |
82353-69-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h12H,2-10H2,1H3 |
InChI Key |
UICMYIKAWAQLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)

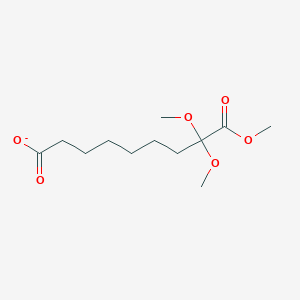
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
